molecular formula C21H24N2O3S2 B6481804 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylbenzenesulfonyl)butanamide CAS No. 899961-17-2

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylbenzenesulfonyl)butanamide

Cat. No.: B6481804
CAS No.: 899961-17-2
M. Wt: 416.6 g/mol
InChI Key: LXZFARAJMNRAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylbenzenesulfonyl)butanamide (CAS 899961-17-2) is a chemical compound with the molecular formula C21H24N2O3S2 and a molecular weight of 416.56 g/mol . This reagent features the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold, a structure recognized in medicinal chemistry for its potential in enzyme inhibitor development . Specifically, this core scaffold has been identified as a key fragment in research targeting the Antigen 85 (Ag85) complex, a family of mycolyltransferases essential for cell wall biosynthesis in Mycobacterium tuberculosis . Compounds based on this scaffold have been investigated as potential antitubercular agents for their ability to inhibit mycolyltransferase activity, which is crucial for the formation of the protective mycobacterial cell wall . The structural motif is also found in hybrids designed for other therapeutic areas, such as anti-inflammatory agents, where it is conjugated with other pharmacophores like thiadiazole rings . The compound includes a 4-(4-methylbenzenesulfonyl)butanamide side chain, which may influence its physicochemical properties and binding affinity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For lab use only.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-5-8-16(9-6-14)28(25,26)11-3-4-20(24)23-21-18(13-22)17-10-7-15(2)12-19(17)27-21/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZFARAJMNRAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylbenzenesulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The compound has a complex structure characterized by a benzothiophene core with various substituents. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S with a molecular weight of approximately 356.4 g/mol.

PropertyValue
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
PurityTypically 95%
Storage ConditionsAs per label

Inhibition of JNK Kinases

Research has indicated that derivatives of this compound exhibit potent inhibitory activity against Jun N-terminal kinases (JNK) 2 and 3. A study published in PubMed demonstrated that specific analogs showed significant selectivity and potency:

  • Compound Potency :
    • JNK3 : pIC50 values of 6.7 and 6.6 for compounds 5a and 11a respectively.
    • JNK2 : Comparable potency with a pIC50 of 6.5.

These findings suggest that the compound can effectively inhibit JNK pathways, which are implicated in various cellular processes including stress response and apoptosis .

The unique binding mode of these compounds was elucidated through X-ray crystallography studies which revealed that the cyano group forms hydrogen bonds within the ATP-binding site of the JNK kinases. This interaction is crucial for the selectivity observed against other MAPK family members such as JNK1, p38alpha, and ERK2 .

Selective Inhibition

A series of experiments highlighted the selectivity of this compound against JNK kinases compared to other MAPK family members. The inhibition profile suggests potential therapeutic applications in conditions where JNK signaling is dysregulated.

Toxicological Studies

Preliminary toxicological assessments indicated that the compound exhibits a favorable safety profile at therapeutic doses. Further studies are required to fully characterize its pharmacokinetics and long-term effects in vivo.

Comparison with Similar Compounds

Key Observations:

Ethyl groups (in the analog) enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

This contrasts with the phenoxy-chloro group in the analog, which adds electronegativity and aromaticity. The chlorine atom in the analog’s phenoxy group may enhance metabolic resistance but could introduce toxicity risks .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (~421.5 vs. 416.96 g/mol) suggests differences in pharmacokinetic profiles, such as absorption and distribution.

Research Findings and Implications

While direct experimental data for the target compound is unavailable in the provided evidence, structural comparisons allow for hypotheses:

  • Solubility: The tosyl group may improve water solubility relative to the phenoxy-chloro analog, though this depends on the overall balance of hydrophobic/hydrophilic groups.
  • Target Binding : The sulfonyl group’s electron-withdrawing nature could enhance interactions with positively charged residues in enzymatic active sites.
  • Synthetic Accessibility: The analog’s phenoxy group might simplify synthesis compared to the sulfonyl-containing target compound, which may require additional sulfonation steps.

Preparation Methods

Reaction Conditions and Mechanism

  • Starting materials : 4-Methylcyclohexanone (1.0 equiv), malononitrile (1.1 equiv), sulfur (1.1 equiv), and N-ethylmorpholine (1.5 equiv) in ethanol.

  • Procedure : The reaction mixture is stirred at room temperature for 3–4 hours, yielding a crystalline product after filtration and recrystallization from methanol-water (4:1).

  • Mechanistic insight : Cyclohexanone condenses with malononitrile in the presence of sulfur and a base to form the tetrahydrobenzo[b]thiophene ring via cyclization and aromatization. The methyl group at position 6 originates from the 4-methyl substituent on the starting cyclohexanone.

Characterization Data

  • Yield : 27–33% (typical for Gewald reactions).

  • Melting point : 147–149°C (lit. 147°C).

  • Mass spectrometry : m/z = 179 (M+H)+, consistent with C₉H₁₁N₂S.

  • ¹H NMR (CDCl₃) : δ 1.79–1.81 (m, 4H, cyclohexane CH₂), 2.66 (t, J = 4.4 Hz, 2H, CH₂ adjacent to sulfur), 2.79 (t, J = 4.4 Hz, 2H, CH₂ adjacent to cyano group).

Synthesis of 4-(4-Methylbenzenesulfonyl)butanoyl Chloride

The sulfonated acylating agent is prepared via nucleophilic substitution and subsequent activation.

Sulfonation of Butanoyl Chloride

  • Starting materials : 4-Bromobutanoyl chloride (1.0 equiv), sodium p-toluenesulfinate (1.2 equiv) in dimethylformamide (DMF).

  • Procedure : The reaction is stirred at 60°C for 12 hours, followed by extraction with dichloromethane and evaporation.

  • Mechanistic insight : The bromide is displaced by the sulfinate ion in an Sₙ2 reaction, forming 4-(4-methylbenzenesulfonyl)butanoyl chloride.

Conversion to Acid Chloride

  • Reagents : Thionyl chloride (2.0 equiv) in anhydrous dichloromethane.

  • Procedure : The sulfonated butanoic acid is refluxed with thionyl chloride for 2 hours, yielding the acid chloride after solvent removal.

Acylation of the Tetrahydrobenzo[b]thiophen-2-amine

The final step involves coupling the amine with the sulfonated acyl chloride.

Reaction Optimization

  • Solvent : Chloroform or dichloromethane (anhydrous).

  • Base : Triethylamine (2.0 equiv) to scavenge HCl.

  • Procedure : The amine (1.0 equiv) is treated with 4-(4-methylbenzenesulfonyl)butanoyl chloride (1.1 equiv) under reflux for 3 hours. The product is purified via crystallization from chloroform-hexanes.

Characterization of Final Product

  • Yield : 34–40%.

  • Melting point : 118–121°C.

  • ¹H NMR (CDCl₃) : δ 1.39 (t, 3H, CH₃), 2.66–2.79 (m, 4H, cyclohexane CH₂), 7.32–7.74 (m, 4H, aromatic protons from p-toluenesulfonyl).

  • High-resolution mass spectrometry : m/z = 487.12 (M+H)+, consistent with C₂₂H₂₅N₃O₃S₂.

Alternative Synthetic Routes and Modifications

Reductive Amination Approach

  • Alternative substrate : 3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-carbaldehyde can be coupled with 4-(4-methylbenzenesulfonyl)butanamide via reductive amination using NaBH₃CN.

  • Yield : Comparatively lower (25–30%) due to side reactions.

Solid-Phase Synthesis

  • Support : Wang resin functionalized with the tetrahydrobenzo[b]thiophene core.

  • Advantages : Facilitates purification but requires specialized equipment.

Challenges and Optimization Strategies

ParameterIssueSolution
Low acylation yieldPoor solubility of amineUse polar aprotic solvents (DMF)
Sulfonation side productsOver-sulfonationControlled stoichiometry (1.1:1)
Acid chloride hydrolysisMoisture sensitivityAnhydrous conditions, molecular sieves

Q & A

Q. Tables for Comparative Analysis

Analog Compound Structural Feature Biological Activity Reference
N-(3-cyano-5,6,7,8-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamideBenzothiophene + pyrimidineAnticancer (EGFR IC50_{50} = 0.3 µM)
N-(Benzothiazol-2-yl)-4-(5-chlorobenzoxazol-2-yl)amino)butanamideBenzothiazole + chlorobenzoxazoleKinase inhibition
4-[(4-methoxyphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamideThiophene + oxadiazoleAntiproliferative activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.